molecular formula C13H14N4O3 B2699293 2-cyclopropyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034285-40-8

2-cyclopropyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2699293
CAS RN: 2034285-40-8
M. Wt: 274.28
InChI Key: LELNDYFWZVWGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopropyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a pyrazolo [1,5-a]pyrimidine-based compound . It’s used in the treatment of pain by inhibiting adaptor associated kinase 1 (AAK1) . This compound is particularly useful in treating neuropathic and intractable pain, which is a large unmet medical need .

Scientific Research Applications

Synthesis and Chemical Properties

  • The study by Obydennov et al. (2017) demonstrates the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions to form new heterocyclic assemblies, showing the potential for creating diverse molecular structures with this compound (Obydennov et al., 2017).
  • Latli et al. (2015) researched a novel five-lipoxygenase activity protein inhibitor related to the compound, highlighting its utility in pharmacokinetics (Latli et al., 2015).
  • Czardybon et al. (2005) conducted a density functional theory computational study on the thermal cycloreversion of related 1,3,4-oxadiazolines, providing insight into the chemical behavior of these compounds (Czardybon et al., 2005).

Biological Applications and Pharmacology

  • Virk et al. (2023) assessed 1,3,4-Oxadiazole derivatives sandwiched by azinane and acetamides for their antibacterial and enzyme inhibition potential, indicating the compound's relevance in microbiological research (Virk et al., 2023).
  • Albratty et al. (2017) explored novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including compounds related to 2-cyclopropyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, for their antitumor activity (Albratty et al., 2017).

Mechanism of Action

The compound acts by inhibiting the activity of adaptor associated kinase 1 (AAK1) . AAK1 has been identified as an inhibitor of Neuregulin-1/ErbB4 signaling in PC12 cells. Loss of AAK1 expression through RNA interference mediated gene silencing or treatment with the kinase inhibitor K252a (which inhibits AAK1 kinase activity) results in the potentiation of Neuregulin-1 induced neurite outgrowth .

properties

IUPAC Name

2-cyclopropyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-10(6-8-3-4-8)15-7-11-16-12(17-20-11)9-2-1-5-14-13(9)19/h1-2,5,8H,3-4,6-7H2,(H,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELNDYFWZVWGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

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